molecular formula C17H27N5O4 B2672866 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034374-98-4

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2672866
CAS No.: 2034374-98-4
M. Wt: 365.434
InChI Key: ZROOMFJAYYOFJR-UHFFFAOYSA-N
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Description

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an oxadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with an appropriate nitrile and hydrazine derivative, the oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.
    • Common reagents: Acetic acid, sulfuric acid, or sodium hydroxide.
  • Piperidine Ring Formation:

    • The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
    • Common reagents: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
  • Imidazolidine-2,4-dione Formation:

    • This step involves the reaction of an appropriate urea derivative with a diester or diketone under heating conditions.
    • Common reagents: Ethyl acetoacetate, urea, and a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • Reduction reactions can target the oxadiazole ring or the imidazolidine-2,4-dione moiety.
    • Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.
    • Common reagents: Sodium hydride, alkyl halides.

Major Products:

  • Oxidation products may include carboxylic acids or ketones.
  • Reduction products may include alcohols or amines.
  • Substitution products depend on the nucleophile used, potentially forming ethers or secondary amines.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential therapeutic agent due to its unique structure.
  • Investigated for its activity against certain biological targets, such as enzymes or receptors.

Industry:

  • Could be used in the development of new pharmaceuticals.
  • Potential applications in agrochemicals or materials science.

Mechanism of Action

The mechanism of action for 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The oxadiazole ring could play a role in binding to active sites, while the piperidine and imidazolidine-2,4-dione moieties may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared to other compounds with similar structural features, such as:
    • 1-(1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
    • 1-(1-((3-Isopropyl-1,2,4-thiadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.

Uniqueness:

  • The presence of the isopropyl group on the oxadiazole ring and the specific substitution pattern on the piperidine ring make this compound unique.
  • Its combination of functional groups may confer distinct biological activity and chemical reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-12(2)16-18-14(26-19-16)10-20-6-4-13(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROOMFJAYYOFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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